molecular formula C12H16Cl3NO4 B13761290 1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate CAS No. 53404-13-0

1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate

Cat. No.: B13761290
CAS No.: 53404-13-0
M. Wt: 344.6 g/mol
InChI Key: VHWQUDILEMEHBO-UHFFFAOYSA-N
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Description

1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate is a compound that combines the properties of a quaternary ammonium ion and a chlorophenoxy herbicide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate typically involves the reaction of 2-(2,4,5-trichlorophenoxy)propanoic acid with 1-hydroxypropan-2-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-(2,4,5-trichlorophenoxy)propanoic acid+1-hydroxypropan-2-ylamineThis compound\text{2-(2,4,5-trichlorophenoxy)propanoic acid} + \text{1-hydroxypropan-2-ylamine} \rightarrow \text{this compound} 2-(2,4,5-trichlorophenoxy)propanoic acid+1-hydroxypropan-2-ylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including its role as a herbicide.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts by disrupting the growth and development of plants. It interferes with the plant’s hormonal balance, leading to uncontrolled growth and eventual death. The molecular targets include enzymes and receptors involved in plant growth regulation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another chlorophenoxy herbicide with similar herbicidal properties.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar chemical structure and herbicidal activity.

    Glyphosate: A widely used herbicide with a different mechanism of action but similar applications.

Uniqueness

1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate is unique due to its combination of a quaternary ammonium ion and a chlorophenoxy herbicide. This dual functionality may provide enhanced activity and specificity compared to other similar compounds.

Properties

CAS No.

53404-13-0

Molecular Formula

C12H16Cl3NO4

Molecular Weight

344.6 g/mol

IUPAC Name

1-hydroxypropan-2-ylazanium;2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C9H7Cl3O3.C3H9NO/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-3(4)2-5/h2-4H,1H3,(H,13,14);3,5H,2,4H2,1H3

InChI Key

VHWQUDILEMEHBO-UHFFFAOYSA-N

Canonical SMILES

CC(CO)[NH3+].CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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